8-Fluoro-6-methoxymoxifloxacin
Overview
Description
8-Fluoro-6-methoxymoxifloxacin is a chemical compound with the molecular formula C21H24FN3O4 . It is a variant of Moxifloxacin, a synthetic fluoroquinolone antibiotic agent .
Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 24 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 4 oxygen atoms . The monoisotopic mass is 401.175079 Da .Scientific Research Applications
Antibacterial Efficacy and Spectrum
8-Fluoro-6-methoxymoxifloxacin is a variant within the broader class of fluoroquinolone antibacterials. It shares similarities with moxifloxacin, which is known for its broad spectrum of antibacterial activity, including significant efficacy against penicillin-resistant Streptococcus pneumoniae. Moxifloxacin achieves high tissue penetration, facilitating its action against a range of infections such as acute exacerbations of chronic bronchitis, community-acquired pneumonia, and acute bacterial sinusitis. The drug's efficacy extends to uncomplicated skin and skin structure infections, showcasing its role as a potent antibacterial agent (Keating & Scott, 2004; Nightingale, 2000).
Resistance and Pharmacokinetics
Research indicates that moxifloxacin, and by extension its derivatives like this compound, maintain effectiveness with a low incidence of resistance development. This aspect is crucial for managing bacterial infections, especially in the context of increasing antibiotic resistance. The pharmacokinetic profile of moxifloxacin, which likely mirrors that of this compound, supports once-daily dosing and does not require adjustment in cases of renal or hepatic impairment, suggesting a wide therapeutic window and ease of use (Nightingale, 2000; Wise, 1999).
Ophthalmic Applications
The 8-methoxy fluoroquinolones, including moxifloxacin, are increasingly chosen for the treatment and prevention of bacterial ophthalmic infections. Their design aims to provide better coverage against Gram-positive organisms, including resistant strains, while maintaining efficacy against Gram-negative bacteria. This balance makes them optimal for managing conditions such as conjunctivitis and keratitis, offering a combination of penetration, potency, and safety that is critical for ophthalmic use (O'brien, 2006).
Role in Tuberculosis Treatment
Fluoroquinolones, including moxifloxacin, are pivotal in treating drug-resistant tuberculosis (TB). Their pharmacokinetic and pharmacodynamic properties are integral to addressing multi-drug and early-generation fluoroquinolone-resistant TB. The presence of an 8-methoxy moiety in moxifloxacin suggests that derivatives like this compound could also play a significant role in future TB treatment strategies, especially given the ongoing challenges of bacterial resistance (Pranger, Alffenaar, & Aarnoutse, 2011).
Mechanism of Action
Target of Action
8-Fluoro-6-methoxymoxifloxacin, also known as 8-Fluoro-6-methoxy Moxifloxacin Dihydrochloride, interacts with two bacterial targets: the enzymes DNA gyrase and topoisomerase IV . Both of these enzymes are essential for bacterial DNA replication .
Mode of Action
The bactericidal action of this compound results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . By binding to the enzyme-DNA complex, this compound stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . This stabilization forms complexes of drug, enzyme, and DNA that block the progress of the replication fork, thereby inhibiting DNA replication .
Biochemical Pathways
This compound affects the biochemical pathways involved in bacterial DNA synthesis . By inhibiting the enzymes DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the cessation of bacterial DNA replication . This disruption of the DNA synthesis pathway has downstream effects on bacterial growth and proliferation, ultimately leading to the death of the bacterial cells .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation. By blocking DNA replication, it prevents the bacteria from multiplying, which can help to control bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the compound . .
properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXNFVOVJRJWHB-XHDPSFHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4C[C@@H]5CCCN[C@@H]5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145579 | |
Record name | 8-Fluoro-6-methoxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1029364-77-9 | |
Record name | 8-Fluoro-6-methoxymoxifloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Fluoro-6-methoxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-FLUORO-6-METHOXYMOXIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8175L96X3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.